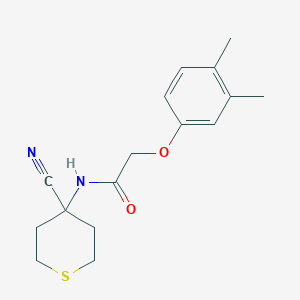
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide blocks the activation of B cells and the production of cytokines, which are involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the proliferation and survival of cancer cells, as well as the activation and differentiation of immune cells. N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including rapid absorption and distribution in the body. However, one limitation of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its potential toxicity, which requires careful dose optimization and monitoring in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research and development of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenyl chloroacetate. This intermediate is then reacted with potassium thioacetate to produce 3,4-dimethylphenyl thioacetate, which is further reacted with potassium cyanide to form the cyanothioester intermediate. Finally, this intermediate is reacted with ethyl chloroacetate to produce N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown significant antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-3-4-14(9-13(12)2)20-10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWXXNOQDBFPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2(CCSCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)
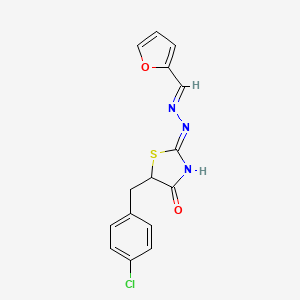

![5-Phenyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2862680.png)
![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)
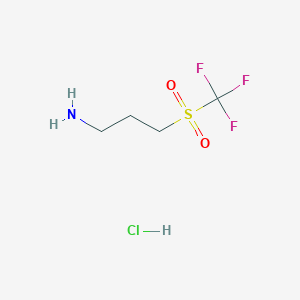
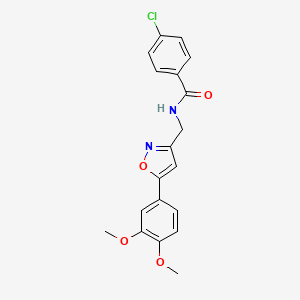

![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)
![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide](/img/structure/B2862691.png)
![2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid](/img/structure/B2862692.png)
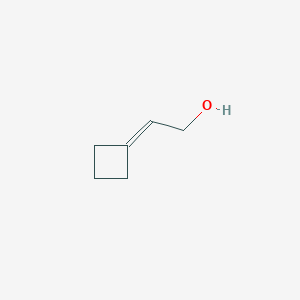
![5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B2862695.png)